5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

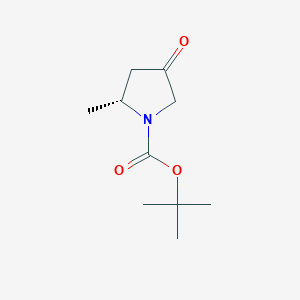

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H6ClNO. It has a molecular weight of 143.57 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde is 1S/C6H6ClNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 . This indicates the presence of a pyrrole ring with a chlorine atom at the 5th position, a methyl group at the 1st position, and a carbaldehyde group at the 2nd position.科学的研究の応用

Comprehensive Analysis of 5-Chloro-1-Methyl-1H-Pyrrole-2-Carbaldehyde Applications

Pharmaceutical Research: Pyrrole derivatives are known for their diverse applications in pharmaceuticals, including the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents. They also show activity against reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .

Material Science: In material science, pyrrole compounds contribute to the synthesis of innovative materials due to their unique chemical properties. They can be used in creating conductive polymers, which have applications in electronic devices .

Catalysis: Pyrrole derivatives are utilized in catalysis for various chemical reactions. Their unique structure allows them to act as catalysts or ligands in complex heterogeneous catalysed methods .

Drug Discovery: The pyrrole moiety is a key scaffold in medicinal chemistry for drug discovery. It is present in numerous therapeutically active compounds and is valuable for creating new drug candidates .

Synthesis of New Compounds: Pyrrole derivatives serve as intermediates in the synthesis of more complex chemical entities. This includes the creation of new pyrazole derivatives with potential pharmacological activities .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of 5-chloro-1-methyl-1H-pyrrole with an appropriate aldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "5-chloro-1-methyl-1H-pyrrole", "Aldehyde" ], "Reaction": [ "To a solution of 5-chloro-1-methyl-1H-pyrrole in a suitable solvent, add the aldehyde and a catalytic amount of a suitable catalyst.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool to room temperature and then quench the reaction with a suitable quenching agent.", "Extract the product with a suitable solvent and purify it by column chromatography or recrystallization." ] } | |

CAS番号 |

56453-96-4 |

製品名 |

5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde |

分子式 |

C6H6ClNO |

分子量 |

143.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。